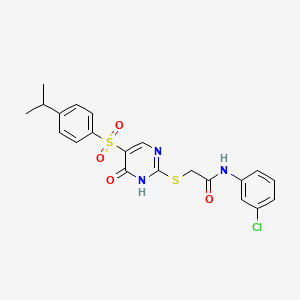
N-(3-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S2 and its molecular weight is 477.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process that typically involves the formation of the pyrimidine core followed by the introduction of the sulfonyl and thioacetamide moieties. The synthetic pathway often utilizes various reagents such as potassium persulfate and sodium EDTA under controlled conditions to ensure high yields and purity.
Anticancer Properties
Several studies have evaluated the anticancer potential of compounds related to this compound. The following table summarizes key findings on its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Alam et al. (2020) |
| SK-MEL-2 (Skin) | 4.27 | Alam et al. (2020) |
| HCT15 (Colon) | 15.0 | Alam et al. (2020) |
| MCF-7 (Breast) | 8.0 | Study on related compounds |
The compound exhibits significant growth inhibition across multiple cancer cell lines, indicating its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical enzymes such as thymidylate synthase, which is essential for DNA synthesis. This inhibition leads to apoptosis in cancer cells, thereby reducing their proliferation rates.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been tested for antimicrobial activity. The following table presents findings from studies assessing its efficacy against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | Study on related compounds |
| Staphylococcus aureus | 16 | Study on related compounds |
These results suggest that the compound possesses notable antimicrobial properties, making it a candidate for further development in treating infections.
Case Studies and Research Findings
- Cytotoxicity in Human Cancer Cell Lines : A comprehensive study demonstrated that derivatives of related compounds showed varying degrees of cytotoxicity against human cancer cell lines, with some exhibiting IC50 values lower than established chemotherapeutic agents like doxorubicin .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the sulfonamide and thio groups significantly affect the biological activity of these compounds. For instance, introducing electron-withdrawing groups tends to enhance cytotoxicity against specific cancer types .
- Molecular Docking Studies : Computational studies have supported experimental findings by predicting binding affinities of the compound to target enzymes involved in cancer proliferation pathways, further validating its potential as a therapeutic agent .
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-13(2)14-6-8-17(9-7-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-16-5-3-4-15(22)10-16/h3-11,13H,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOTXOGFFOUKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














